molecular formula C17H26N2O B1680718 Ropivacaine CAS No. 84057-95-4

Ropivacaine

カタログ番号 B1680718
CAS番号: 84057-95-4
分子量: 274.4 g/mol
InChIキー: ZKMNUMMKYBVTFN-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ropivacaine is a long-acting amide local anesthetic agent . It is used to cause numbness or loss of feeling in patients before and during surgery or labor and delivery . It is also used to relieve acute pain . Ropivacaine is less lipophilic than bupivacaine and is less likely to penetrate large myelinated motor fibers, resulting in a relatively reduced motor blockade .


Synthesis Analysis

Ropivacaine is synthesized through a convenient, fast, and high-yielding method. The coupling of α-picolinic acid and 2,6-xylidine under sealed-vessel microwave conditions generates the intermediate amide . A continuous-flow high-pressure hydrogenator is then used in the presence of the respective aldehyde to directly convert the intermediate to the final amide anesthetics .


Molecular Structure Analysis

Ropivacaine has a molecular formula of C17H26N2O and a molecular weight of 274.4 g/mol . It is a piperidinecarboxamide and a ropivacaine .


Chemical Reactions Analysis

Ropivacaine produces effects similar to other local anesthetics via reversible inhibition of sodium ion influx in nerve fibers . It is metabolized extensively in the liver and excreted in urine .


Physical And Chemical Properties Analysis

Ropivacaine is a long-acting member of the amino amide class of local anesthetics . It presents the advantage to have a less deep and shorter motor block, and minor cardiac toxicity compared to lidocaine and bupivacaine .

科学的研究の応用

Mitochondrial Biogenesis and Neurotoxicity

Ropivacaine, a common local anesthetic, can impair mitochondrial biogenesis in neuronal cells, reducing the expression of PGC-1α and its downstream transcription factors NRF1 and TFAM. This leads to decreased mitochondrial mass, the mtDNA/nDNA ratio, cytochrome C oxidase activity, and COX-1 expression, impairing mitochondrial respiratory rate and ATP production (Niu et al., 2018).

Parthanatos in Neuronal Injury

Ropivacaine induces parthanatos, a form of cell death involving PARP-1 activation and NAD+ depletion, in SH-SY5Y cells. This results in cell death and apoptosis, suggesting a potential mechanism for ropivacaine-induced neurotoxicity (Zheng et al., 2017).

Use in Otorhinolaryngology

Ropivacaine is notable for its vasoconstrictive property, long duration of action, and lower central nervous system and cardiac complications due to its (S)-enantiomer property. This makes it a suitable local anesthetic in otorhinolaryngology procedures (Ahilasamy et al., 2021).

Neuropathic Pain Management

A novel sustained release formulation of ropivacaine effectively blocks neuropathic pain without inducing analgesic tolerance and significantly delays the development of neuropathy produced by peripheral nerve injury (Li et al., 2015).

Anticancer Potential

Ropivacaine exhibits potential anti-tumor activity, inhibiting the progression of breast cancer via the miR-27b-3p/YAP axis and suppressing tumor growth in vivo (Zhao et al., 2021). It also inhibits cervical cancer cell growth by suppressing the miR-96/MEG2/pSTAT3 axis (Chen et al., 2020).

Drug Delivery Systems

Liposomal encapsulation of ropivacaine provides significantly longer release times and reduced cytotoxicity, suggesting a promising drug delivery system for extended anesthesia duration (da Silva et al., 2017).

Postoperative Cognitive Dysfunction

Ropivacaine used as an intercostal nerve block can improve early postoperative cognitive dysfunction and reduce inflammation in patients following thoracotomy for esophageal cancer (Wang et al., 2019).

CYP450 Polymorphisms

The efficacy of epidural ropivacaine during mastectomy is associated with CYP450 polymorphisms, suggesting a potential pharmacogenetic approach to optimize its use (Liu et al., 2015).

Lung Cancer Malignancy

Ropivacaine inhibits lung cancer cell malignancy through downregulation of cellular signaling, including HIF-1α, suggesting its potential use in lung cancer surgery (Shen et al., 2022).

Mitochondrial Dysfunction and DRP1 Role

Ropivacaine induces mitochondrial dysfunction in human neuronal SH-5Y5Y cells through the fission protein DRP1, suggesting a mechanism for its side effects (Chen et al., 2019).

Heme Oxygenase-1 Regulation

Ropivacaine induces heme oxygenase-1 (HO-1) in human SHSY5Y cells, leading to increased ROS production, suggesting a mechanism for its cytotoxic effects (Yan et al., 2018).

Safety And Hazards

Ropivacaine should be used with caution as it may cause methemoglobinemia, a severe blood problem . It is also recommended to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

将来の方向性

Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . Future studies of the direct interaction between associated proteins and ropivacaine are warranted, which may help finally explain and identify its exact targets/mechanisms .

特性

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNUMMKYBVTFN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040187
Record name Ropivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ropivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.53e-01 g/L
Record name Ropivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00296
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ropivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Local anesthetics like ropivacaine block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers.
Record name Ropivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00296
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ropivacaine

CAS RN

84057-95-4, 98626-61-0
Record name Ropivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84057-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ropivacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ropivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00296
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ropivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ropivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ropivacaine
Reactant of Route 2
Reactant of Route 2
Ropivacaine
Reactant of Route 3
Reactant of Route 3
Ropivacaine
Reactant of Route 4
Reactant of Route 4
Ropivacaine
Reactant of Route 5
Reactant of Route 5
Ropivacaine
Reactant of Route 6
Reactant of Route 6
Ropivacaine

Citations

For This Compound
75,600
Citations
TG Hansen - Expert review of neurotherapeutics, 2004 - Taylor & Francis
… of ropivacaine with particular emphasis placed on toxicological issues. Compared with bupivacaine (the drug of choice for many years), ropivacaine … Ropivacaine is virtually identical to …
Number of citations: 239 www.tandfonline.com
KJ McClellan, D Faulds - Drugs, 2000 - Springer
… the duration of motor block shorter with ropivacaine. Ropivacaine had an adverse event profile … reported after inadvertent intravascular administration of ropivacaine, but only 1 case of …
Number of citations: 538 link.springer.com
G Kuthiala, G Chaudhary - Indian journal of anaesthesia, 2011 - ncbi.nlm.nih.gov
… Ropivacaine is less lipophilic than bupivacaine and is less … Thus, ropivacaine has a greater degree of motor sensory … the clinical applications of ropivacaine and its current place …
Number of citations: 546 www.ncbi.nlm.nih.gov
MD Owen, LS Dean - Expert opinion on pharmacotherapy, 2000 - Taylor & Francis
… of ropivacaine, and, indeed, studies have shown ropivacaine to have less cardiovascular and CNS toxicity than bupivacaine. Ropivacaine … motor sparing effect of ropivacaine is due to a …
Number of citations: 68 www.tandfonline.com
A Markham, D Faulds - Drugs, 1996 - Springer
… Limited data indicate that continuous epidural infusion of ropivacaine post-operatively … Higher doses of ropivacaine were significantly more effective than placebo. Similarly, ropivacaine …
Number of citations: 371 link.springer.com
RD Wang, RA Greengrass… - Expert opinion on …, 2001 - Taylor & Francis
… ropivacaine. Recent animal toxicity studies confirm the results of original studies showing that ropivacaine has … Reduced cardiotoxicity may be a distinct characteristic of ropivacaine. A …
Number of citations: 68 www.tandfonline.com
D Simpson, MP Curran, V Oldfield, GM Keating - Drugs, 2005 - Springer
… ropivacaine elicits nerve block via reversible inhibition of sodium ion influx in nerve fibres. The pKa of ropivacaine … (≈8.2) but, unlike racemic bupivacaine, ropivacaine is the pure S(−)-…
Number of citations: 284 link.springer.com
R Stienstra - Acta anaesthesiologica Belgica, 2003 - researchgate.net
… & volumes of ropivacaine versus placebo found that ropivacaine 0.2% in … ropivacaine 0.2% for postoperative pain relief after lower abdominal surgery, it was concluded that ropivacaine …
Number of citations: 84 www.researchgate.net
W Zink, BM Graf - Drug safety, 2004 - Springer
Ropivacaine is a long-acting amide-type local anaesthetic, released for clinical use in 1996. In comparison with bupivacaine, ropivacaine is equally effective for subcutaneous infiltration…
Number of citations: 103 link.springer.com
G Capogna, D Celleno, P Fusco… - British journal of …, 1999 - academic.oup.com
… that ropivacaine is less toxic than bupivacaine.Clinical studies have shown that ropivacaine can … Ropivacaine may be less potent than bupivacaine,7 and if this is the case, the validity of …
Number of citations: 440 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。